7-chloro-2-methylBenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-methyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHWPEOOGIAMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298234 | |
| Record name | 7-Chloro-2-methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53299-67-5 | |
| Record name | 7-Chloro-2-methylbenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53299-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro 2 Methylbenzo B Thiophene
Direct Synthesis Strategies
Direct synthesis strategies aim to construct the 7-chloro-2-methylbenzo[b]thiophene molecule in a limited number of steps, often by forming the thiophene (B33073) ring onto a pre-functionalized benzene (B151609) derivative.
Cyclization Reactions Leading to the Benzo[b]thiophene Core
The construction of the benzo[b]thiophene skeleton is a cornerstone of many synthetic approaches. These reactions typically involve the formation of a key carbon-sulfur bond followed by an intramolecular cyclization. A variety of methods have been developed for the synthesis of benzo[b]thiophenes, often utilizing transition-metal-free conditions. For instance, o-halovinylbenzenes can react with potassium sulfide (B99878) through a direct S_N_Ar-type reaction, followed by cyclization and dehydrogenation to yield benzo[b]thiophenes. organic-chemistry.org This method is noted for its efficiency and tolerance of various functional groups. organic-chemistry.org Another approach involves the electrophilic cyclization of alkynyl thioanisoles. nih.gov This can be mediated by various electrophiles such as iodine, N-bromosuccinimide (NBS), or a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which allows for the introduction of a thiomethyl group. nih.gov
Furthermore, a one-step protocol for preparing substituted 2-acetylbenzo[b]thiophenes from aromatic halides has been described, which proceeds in water and often results in high yields of the cyclized product. thieme-connect.com
Directed Halogenation and Alkylation of Benzo[b]thiophene
An alternative strategy involves the sequential functionalization of the parent benzo[b]thiophene molecule. This requires precise control over the regioselectivity of both the chlorination and methylation reactions.
Achieving chlorination specifically at the 7-position of the benzo[b]thiophene ring is a critical step in this synthetic pathway. The initial chlorination of benzo[b]thiophene can be carried out using chlorinating agents like chlorine gas or N-chlorosuccinimide under controlled conditions. For instance, reacting benzo[b]thiophene with chlorine gas in the presence of a catalyst such as iron or aluminum chloride at low temperatures can selectively introduce a chlorine atom at the 7-position.
Following the successful chlorination at the 7-position, the next step is the introduction of a methyl group at the 2-position. This can be accomplished through methods such as aryl deprotonation using a strong base like n-butyllithium, followed by treatment with an electrophilic methyl source, for example, iodomethane. nih.gov
Multi-Step Synthesis Approaches
More elaborate, multi-step syntheses offer greater control over the final product's structure, often starting from simpler, more readily available precursors.
A common and versatile method for synthesizing substituted benzo[b]thiophenes involves the use of thiophenol precursors. For example, 2-chlorothiophenol (B146423) can be reacted with chloroacetone (B47974) in the presence of a base like sodium hydroxide (B78521). prepchem.com The resulting intermediate is then subjected to cyclization, often using a dehydrating agent such as polyphosphoric acid, to yield the desired benzo[b]thiophene derivative. prepchem.com This particular sequence leads to the formation of 7-chloro-3-methylbenzo[b]thiophene (B97379), illustrating the utility of this approach for accessing various isomers. prepchem.com
Interactive Data Table: Synthetic Methodologies
| Method | Starting Materials | Reagents | Key Intermediates/Steps | Product | Reference |
| Thiophenol Route | 2-chlorothiophenol, Chloroacetone | Sodium hydroxide, Polyphosphoric acid | Alkylation followed by cyclization | 7-Chloro-3-methylbenzo[b]thiophene | prepchem.com |
| Directed Functionalization | Benzo[b]thiophene | Chlorine/FeCl₃ or AlCl₃, n-BuLi, Iodomethane | Regioselective chlorination followed by methylation | This compound | nih.gov |
| Cyclization of o-Halovinylbenzenes | o-Halovinylbenzene, Potassium sulfide | - | S_N_Ar reaction, cyclization, dehydrogenation | Substituted Benzo[b]thiophenes | organic-chemistry.org |
| Electrophilic Cyclization | Alkynyl thioanisole | I₂, NBS, or Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Electrophilic addition and cyclization | 2,3-Disubstituted Benzo[b]thiophenes | nih.gov |
| Aqueous One-Pot Synthesis | Aromatic halide, 2-Mercaptoacetone | Potassium carbonate | Nucleophilic aromatic substitution and cyclization | 2-Acetyl-substituted Benzo[b]thiophenes | thieme-connect.com |
Sequential Functionalization Protocols
Sequential functionalization represents a classical and highly controlled approach to constructing the this compound scaffold. This strategy involves the stepwise assembly of the molecule, where the substitution pattern is dictated by the choice of starting materials that already contain the required functional groups.
A common route begins with a pre-functionalized benzene derivative, such as a substituted thiophenol. For instance, a plausible synthesis of the target compound can be adapted from the known synthesis of its isomer, 7-chloro-3-methylbenzo[b]thiophene. prepchem.com The synthesis would commence with 2-chlorothiophenol, which establishes the 7-chloro substitution pattern from the outset. This starting material undergoes an S-alkylation reaction with a suitable three-carbon electrophile that can provide the carbons for the thiophene ring, specifically with a methyl group at the 2-position. A typical reagent for this purpose is chloroacetone. prepchem.com The resulting thioether intermediate is then subjected to an acid-catalyzed intramolecular cyclization and dehydration, often using a strong acid like polyphosphoric acid (PPA), to construct the fused thiophene ring and yield the final this compound product.
This step-by-step approach ensures high regiochemical control, as the positions of the chloro and methyl groups are predetermined by the initial reactants.
Table 1: Example of a Sequential Functionalization Protocol
| Step | Reactants | Reagent/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. S-Alkylation | 2-Chlorothiophenol, Chloroacetone | Base (e.g., NaOH) | 1-((2-Chlorophenyl)thio)propan-2-one |
Advanced Synthetic Transformations
Modern synthetic chemistry has introduced a variety of advanced transformations that offer more efficient and diverse pathways to substituted benzothiophenes. These methods often involve catalysis to achieve bond formations that are difficult or impossible via classical means.
Transition-Metal-Catalyzed Coupling Reactions for Benzothiophene (B83047) Synthesis
Transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of complex aromatic and heterocyclic compounds, including benzo[b]thiophenes.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing versatile strategies for assembling the precursors to benzo[b]thiophenes. Instead of building the thiophene ring onto a pre-functionalized benzene, these methods can construct the entire bicyclic system by coupling simpler fragments.
One such strategy is the palladium-catalyzed C-H arylation of electron-rich heteroarenes. organic-chemistry.org This allows for the direct formation of a bond between a C-H position on a thiophene ring and an aryl halide. While this is often used to functionalize a pre-formed benzo[b]thiophene, the underlying principles can be applied to cyclization precursors. For example, a suitably substituted o-halovinylbenzene could be synthesized and then cyclized in a palladium-catalyzed process to form the thiophene ring.
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials (like organohalides or organometallics), thus improving atom economy and reducing synthetic steps. hw.ac.uk This approach aims to directly convert a C-H bond into a C-C or C-heteroatom bond with high selectivity.
For the synthesis of benzo[b]thiophenes, a twofold C-H functionalization process has been developed that allows for the construction of the benzo[b]thiophene core from simple arenes and allyl sulfoxides. thieme-connect.com This method proceeds through a sequence involving an interrupted Pummerer reaction and a rsc.orgrsc.org-sigmatropic rearrangement. thieme-connect.com By selecting a chlorinated arene as the starting material, this strategy could provide a direct route to the 7-chloro-benzo[b]thiophene backbone, which could then be further functionalized at the 2-position. The ability to directly functionalize the C-H bonds of the benzene ring offers a convergent and efficient alternative to traditional linear syntheses. thieme-connect.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of benzo[b]thiophenes. These methods aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.
Key green strategies applicable to benzo[b]thiophene synthesis include:
Metal- and Solvent-Free Reactions: An iodine-catalyzed cascade reaction between substituted thiophenols and alkynes can produce benzo[b]thiophene derivatives in good yields without the need for transition-metal catalysts or organic solvents, representing a highly efficient and environmentally friendly process. organic-chemistry.org
Transition-Metal-Free Cyclizations: A highly efficient synthesis of 2-substituted benzo[b]thiophenes has been reported from readily available o-halovinylbenzenes and potassium sulfide. This reaction proceeds in high yields without any transition-metal catalyst, thereby avoiding the cost and potential toxicity associated with heavy metal impurities.
Photocatalysis: A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes uses green light and an organic dye (eosin Y) as a photoredox catalyst. organic-chemistry.org This method leverages light energy to drive the reaction, offering a sustainable alternative to thermally driven processes.
Use of Benign Reagents: An environmentally benign method for synthesizing 3-halobenzo[b]thiophenes employs simple sodium halides (like NaCl) as the halogen source in an electrophilic cyclization reaction, using ethanol (B145695) as a green solvent. nih.gov This approach could be adapted to install the chloro substituent in the synthesis of this compound.
Table 2: Overview of Green Synthesis Strategies for Benzothiophenes
| Strategy | Description | Advantages |
|---|---|---|
| Iodine-Catalyzed Cascade organic-chemistry.org | Reaction of thiophenols and alkynes. | Metal-free, solvent-free, high atom economy. |
| Photocatalytic Annulation organic-chemistry.org | Uses visible light and an organic dye catalyst. | Uses renewable energy source, mild conditions. |
Asymmetric Synthetic Routes to Chiral Benzothiophene Derivatives
While this compound itself is an achiral molecule, the benzo[b]thiophene scaffold is a core component of many chiral pharmaceutical compounds. Therefore, the development of asymmetric routes to produce enantiomerically pure or enriched derivatives is of high importance. These methods typically involve creating a stereocenter on a substituent attached to the benzo[b]thiophene ring.
A prominent strategy for inducing chirality is the asymmetric reduction of a prochiral ketone. For example, a chiral alcohol derivative, such as (R)- or (S)-(7-chlorobenzo[b]thiophen-2-yl)methanol, can be synthesized from the corresponding ketone precursor, 2-acetyl-7-chlorobenzo[b]thiophene. The reduction of the carbonyl group using a chiral reducing agent establishes the stereocenter. One effective reagent for this transformation is (-)-β-chlorodiisopinocampheylborane, which can deliver a hydride selectively to one face of the ketone, leading to the formation of one enantiomer in high excess.
Table 3: Example of Asymmetric Synthesis of a Chiral Benzothiophene Derivative
| Precursor | Chiral Reagent | Product |
|---|
This approach highlights how achiral benzo[b]thiophene cores can serve as platforms for the synthesis of complex, single-enantiomer molecules critical for pharmaceutical applications.
Reactivity and Functionalization of 7 Chloro 2 Methylbenzo B Thiophene
Electrophilic Aromatic Substitution Reactions of the Benzothiophene (B83047) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. masterorganicchemistry.com In benzothiophenes, the thiophene (B33073) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring. The presence of the electron-donating sulfur atom and the methyl group at the 2-position influences the regioselectivity of these reactions.
Halogenation Studies on 7-Chloro-2-methylbenzo[b]thiophene
Halogenation is a key transformation in organic synthesis, providing a handle for further functionalization. While specific studies on the halogenation of this compound are not extensively detailed in the provided search results, related reactions on similar benzothiophene structures offer valuable insights. For instance, the C3-chlorination of C2-substituted benzothiophene derivatives has been achieved using sodium hypochlorite (B82951) pentahydrate. rsc.org This suggests that direct chlorination of this compound would likely occur at the 3-position of the thiophene ring. The general mechanism for electrophilic halogenation involves the generation of a potent electrophile, often facilitated by a Lewis acid catalyst, which then attacks the electron-rich aromatic ring. youtube.comyoutube.com
Nitration and Sulfonation Reactions
Nitration and sulfonation are classic electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. youtube.com Research on the nitration of 7-chloro-3-methylbenzo[b]thiophene (B97379) has shown that the reaction primarily yields the 2-substituted product. rsc.org Given the directing effects of the sulfur atom and the methyl group, it is plausible that nitration of this compound would favor substitution at the 3-position. The typical reagents for nitration are a mixture of concentrated nitric acid and sulfuric acid, which generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org
Information regarding the direct sulfonation of this compound is scarce in the provided results. However, the general principles of electrophilic aromatic sulfonation would apply, likely involving fuming sulfuric acid or chlorosulfonic acid to generate the electrophilic sulfur trioxide (SO₃) or a related species.
Acylation and Alkylation Reactions
Friedel-Crafts acylation and alkylation are pivotal methods for forming new carbon-carbon bonds on aromatic rings. youtube.com Acylation of 7-chloro-3-methylbenzo[b]thiophene has been reported to give mainly the 2-substituted compound. rsc.org For this compound, acylation would be expected to occur at the 3-position due to the activating and directing effects of the 2-methyl group and the sulfur atom. Lewis acids like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) are commonly used to activate the acylating agent. core.ac.uk
Alkylation reactions on benzothiophenes can be more complex due to the potential for polysubstitution and rearrangement of the alkyl group. The choice of alkylating agent and catalyst is crucial to control the reaction outcome.
Nucleophilic Substitution Reactions at the Halo- and Alkyl-positions
While the benzothiophene ring itself is generally unreactive towards nucleophiles, the substituents on the ring can undergo nucleophilic substitution.
Reactivity of the 7-Chloro Substituent
The chlorine atom at the 7-position of the benzo[b]thiophene ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with the use of specific catalysts, displacement of the chloro group can be achieved. For example, in the related 7-chloro-3-methylbenzo[b]thiophene, the 7-chloro group can be displaced by nucleophiles like hydroxide (B78521) or amines at high temperatures. rsc.org The formation of a Grignard reagent from 7-chloro-3-methylbenzo[b]thiophene, followed by reaction with oxygen or sulfur, has also been used to introduce hydroxy and mercapto groups at the 7-position. rsc.org
Transformations of the 2-Methyl Group
The methyl group at the 2-position of the benzothiophene ring offers a site for various functionalization reactions.
One common transformation is its conversion to a halomethyl group, such as a chloromethyl or bromomethyl group. For instance, 2-methylbenzo[b]thiophene (B72938) can be converted to 2-chloromethylbenzo[b]thiophene. rsc.org The bromination of the methyl group is also a known transformation. For example, 3-bromomethyl-7-chlorobenzo[b]thiophene has been synthesized and used as a precursor for various derivatives. rsc.org
These halomethyl derivatives are versatile intermediates that can be readily converted into other functional groups. For example, they can undergo nucleophilic substitution with various nucleophiles to introduce amino, hydroxyl, and other functionalities. rsc.org
Below is a table summarizing some of the reactions discussed:
| Starting Material | Reagent(s) | Product | Reaction Type |
| 7-Chloro-3-methylbenzo[b]thiophene | Nitrating agent | 7-Chloro-3-methyl-2-nitrobenzo[b]thiophene | Electrophilic Aromatic Substitution |
| 7-Chloro-3-methylbenzo[b]thiophene | Brominating agent | 2-Bromo-7-chloro-3-methylbenzo[b]thiophene | Electrophilic Aromatic Substitution |
| 7-Chloro-3-methylbenzo[b]thiophene | Acetylating agent | 2-Acetyl-7-chloro-3-methylbenzo[b]thiophene | Electrophilic Aromatic Substitution |
| 7-Chloro-3-methylbenzo[b]thiophene | Grignard formation, then O₂ | 7-Hydroxy-3-methylbenzo[b]thiophene | Nucleophilic Substitution |
| 7-Chloro-3-methylbenzo[b]thiophene | Grignard formation, then S | 7-Mercapto-3-methylbenzo[b]thiophene | Nucleophilic Substitution |
| 2-Methylbenzo[b]thiophene | Chlorinating agent | 2-Chloromethylbenzo[b]thiophene | Free Radical Halogenation |
| 3-Bromomethyl-7-chlorobenzo[b]thiophene | Amines, Guanidines, Ureas | Corresponding amino, guanidino, and ureido compounds | Nucleophilic Substitution |
Oxidation and Reduction Chemistry
The presence of a sulfur atom and an extended aromatic system in this compound allows for a range of oxidation and reduction reactions, enabling the targeted modification of its electronic and structural properties.
Oxidation of the Thiophene Sulfur Atom
The sulfur atom within the thiophene ring of this compound is susceptible to oxidation, a reaction that significantly alters the compound's polarity and chemical reactivity. This process typically occurs in two stages, first yielding the sulfoxide (B87167) and then the sulfone.
Two-electron oxidation of the thioether-like sulfur leads to the formation of this compound S-oxide (a sulfoxide). nih.gov This transformation introduces a chiral center at the sulfur atom and increases the compound's hydrophilicity. nih.gov The reaction is typically achieved using controlled amounts of oxidizing agents. Further oxidation under more forcing conditions or with an excess of the oxidizing agent results in the formation of the corresponding this compound S,S-dioxide (a sulfone).
Common oxidizing agents employed for the oxidation of thioethers and related sulfur heterocycles include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). nih.gov The choice of reagent and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone. For instance, the oxidation of a similar compound, methyl phenyl sulfide (B99878), can be performed to yield the sulfoxide or further to the sulfone. researchgate.net
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| This compound | m-CPBA (1 equiv.) or H₂O₂ | This compound S-oxide | Sulfoxidation |
| This compound | m-CPBA (>2 equiv.) or KMnO₄ | This compound S,S-dioxide | Sulfonylation |
Reduction of the Aromatic System or Substituents
The aromatic core of this compound can undergo reduction under various conditions, leading to different hydrogenated products. These reactions can target the thiophene ring, the benzene ring, or involve the chloro substituent.
Catalytic hydrogenation is a common method for the reduction of the benzothiophene system. The regioselectivity of the hydrogenation depends on the catalyst and reaction conditions. For example, the hydrogenation of benzo[b]thiophene using a ruthenium(II) tris-acetonitrile complex can regioselectively reduce the thiophene ring to yield 2,3-dihydrobenzo[b]thiophene. capes.gov.br Applying similar conditions to this compound would be expected to yield 7-chloro-2-methyl-2,3-dihydrobenzo[b]thiophene.
Complete saturation of the entire bicyclic system to form 7-chloro-2-methyloctahydrobenzo[b]thiophene requires more forcing conditions, such as high-pressure hydrogenation over a nickel catalyst at elevated temperatures, similar to the hydrogenation of benzene. libretexts.org
Additionally, the chloro substituent at the 7-position can be removed via hydrogenolysis, a reductive process that replaces the halogen with a hydrogen atom. This is often achieved using a palladium catalyst (e.g., Pd/C) and a hydrogen source.
Table 2: Reduction Reactions of this compound
| Starting Material | Reagent(s) and Conditions | Product(s) | Reaction Type |
| This compound | H₂, Ru(II) catalyst | 7-Chloro-2-methyl-2,3-dihydrobenzo[b]thiophene | Partial Hydrogenation |
| This compound | H₂, Ni catalyst, high pressure/temp. | 7-Chloro-2-methyloctahydrobenzo[b]thiophene | Full Hydrogenation |
| This compound | H₂, Pd/C, base | 2-Methylbenzo[b]thiophene | Dehalogenation (Hydrogenolysis) |
Cycloaddition Reactions and Pericyclic Processes
Benzothiophenes can participate in cycloaddition reactions, where they can act as either the 2π or 4π component, leading to the formation of more complex polycyclic structures. The reactivity of this compound in these reactions is influenced by the electronic effects of the chloro and methyl substituents.
While specific examples for this compound are not prevalent in the literature, the general reactivity of the benzothiophene scaffold suggests its potential participation in reactions like the Diels-Alder reaction. In such a reaction, the benzene moiety can act as a diene, reacting with a powerful dienophile under forcing conditions.
More contemporary cycloaddition strategies, such as [8+2] and [2+2] cycloadditions, have become powerful tools for synthesizing complex cyclic systems. researchgate.netorganic-chemistry.org For instance, the [2+2] cycloaddition of alkenes with allenoates is a robust method for creating cyclobutane (B1203170) rings. organic-chemistry.org The benzothiophene double bond could potentially serve as the alkene component in such reactions, although this would disrupt the aromaticity of the thiophene ring. The development of transition-metal-free, base-mediated higher-order [8+2]-cycloaddition reactions also provides a pathway to highly functionalized cycloheptatriene-fused systems. researchgate.net
Metalation and Organometallic Reagents in Derivatization
The derivatization of this compound can be effectively achieved through metalation followed by reaction with an electrophile, or through transition-metal-catalyzed cross-coupling reactions.
Metalation: Directed ortho-metalation is a powerful strategy for functionalizing aromatic rings. In the case of this compound, deprotonation can be achieved using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). mdpi.comchemicalbook.com Lithiation of benzothiophenes typically occurs at the C2 position; however, this position is blocked by a methyl group in the target molecule. Therefore, metalation is likely to occur at an alternative site, such as the C3 position or on the benzene ring, directed by the chloro group. The resulting organolithium species can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.
Furthermore, the chloro substituent allows for the formation of Grignard reagents. As demonstrated with the isomeric 7-chloro-3-methylbenzo[b]thiophen, treatment with magnesium can generate the corresponding Grignard reagent, which can then react with electrophiles like oxygen or sulfur. rsc.org
Organometallic Cross-Coupling Reactions: The 7-chloro substituent makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a prominent example. libretexts.orgresearchgate.net This reaction would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 7-position, providing a modular approach to a wide range of derivatives. The general mechanism involves oxidative addition of the chloro-benzothiophene to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org
Table 3: Metalation and Cross-Coupling Reactions for Derivatization
| Reaction Type | Reagent(s) | Intermediate/Key Species | Potential Products |
| Lithiation | n-BuLi or LDA, then E⁺ | 7-Chloro-2-methyl-x-lithiobenzo[b]thiophene | 7-Chloro-2-methyl-x-(E)benzo[b]thiophene |
| Grignard Formation | Mg, then E⁺ | (7-Chloro-2-methylbenzo[b]thiophen-x-yl)magnesium chloride | 7-Chloro-2-methyl-x-(E)benzo[b]thiophene |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Organopalladium complex | 7-R-2-methylbenzo[b]thiophene |
Mechanistic Investigations of 7 Chloro 2 Methylbenzo B Thiophene Reactions
Reaction Pathway Elucidation using Kinetic and Spectroscopic Methods
A study on the C3-chlorination of 2-methylbenzo[b]thiophene (B72938) derivatives utilized gas chromatography-mass spectrometry (GC-MS) to identify the chlorinated products. nih.gov Furthermore, ¹H and ¹³C NMR spectroscopy confirmed the structure of the products, including 2-chloromethyl-3-chlorobenzo[b]thiophene. nih.gov In another example, the synthesis of benzo[b]thiophene acylhydrazones involved characterization of the products by ¹H NMR, ¹³C NMR, and mass spectrometry, which was essential for confirming the proposed structures. nih.gov
Fluorescence spectroscopy has also been employed to study the properties of benzo[b]thiophene derivatives. For example, the fluorescence intensities of synthesized benzo[b]thiophene-1,1-dioxides were measured in different solvent mixtures to understand their photophysical behavior. nih.gov These spectroscopic data, combined with kinetic information, allow for a detailed reconstruction of the reaction pathway.
Role of Substituent Effects on Reaction Selectivity and Rate
Substituents on the benzo[b]thiophene core play a critical role in directing the selectivity and influencing the rate of reactions. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the reactivity of the molecule.
In electrophilic substitution reactions of benzo[b]thiophenes, the position of substitution is highly dependent on the existing substituents. researchgate.net For instance, nitration, bromination, and acetylation of 7-chloro-3-methylbenzo[b]thiophene (B97379) predominantly yield the 2-substituted products. rsc.org This indicates that the methyl group at the 3-position and the chloro group at the 7-position direct incoming electrophiles to the 2-position.
The effect of substituents on the rate of reaction is also significant. A study on diarylethenes based on benzo[b]thiophene-1,1-dioxide showed that electron-donating groups like phenyl and triphenylamine (B166846) decrease the cyclization quantum yield, while electron-withdrawing groups like formyl can increase it. rsc.org This demonstrates the profound impact of substituent electronics on photochemical reactions. In the context of C-H arylation, the electronic properties of substituents on both the benzo[b]thiophene and the aryl halide partner can affect reaction yields. acs.org
The following table summarizes the effect of different substituents on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes:
| Substituent | Effect on Absorption Band | Effect on Cyclization Quantum Yield |
| Methyl | - | - |
| Phenyl | Shifts to longer wavelength | Decreases |
| Formyl | - | Increases |
| Triphenylamine | Shifts to longer wavelength | Decreases |
Data compiled from a study on the substituent effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. rsc.org
Transition State Analysis and Reaction Energetics
Transition state analysis provides a molecular-level understanding of how reactions occur. Computational methods, such as Density Functional Theory (DFT), are frequently used to model transition states and calculate their energies, offering insights into reaction barriers and selectivity.
For the C3-chlorination of 2-methylbenzo[b]thiophene, DFT calculations were performed to elucidate the reaction mechanism. nih.gov The calculations revealed a stepwise mechanism involving the formation of a hypochlorous acidium ion, which then generates a C2-C3 chloronium ion intermediate. This intermediate leads to a sulfur-stabilized C2-carbocation that ultimately rearomatizes to the C3-chlorinated product. nih.gov The calculated free energy barriers for different pathways can explain the observed regioselectivity. nih.gov
In another study on the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, DFT calculations were used to compare the energy barriers of different possible reaction pathways. nih.gov The calculations showed that the radical addition process leading to the observed product had a significantly lower free energy barrier than the alternative regioselective transition state, which is consistent with the experimental results. nih.gov
These computational analyses of transition states and reaction energetics are crucial for rationalizing experimental observations and for predicting the outcomes of new reactions.
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a dramatic effect on reaction rates and even alter the course of a reaction mechanism. Solvent properties such as polarity, proticity, and coordinating ability can influence the stability of reactants, intermediates, and transition states.
In the oxidative desulfurization of dibenzothiophene (B1670422), a compound structurally related to 7-chloro-2-methylbenzo[b]thiophene, the solvent was found to play a crucial role. researchgate.net Aprotic solvents were found to be more effective than protic solvents in removing dibenzothiophene, both with and without a catalyst. researchgate.net This was attributed to the ability of aprotic solvents to promote the dissociation of hydrogen peroxide into highly oxidant species. researchgate.net
The electrochemical synthesis of benzo[b]thiophene-1,1-dioxides also demonstrated a significant solvent effect. nih.gov A co-solvent system of hexafluoroisopropanol (HFIP) and nitromethane (B149229) was found to be optimal for the reaction. nih.gov HFIP, being a mildly acidic solvent, can stabilize charged intermediates and participate in the reaction mechanism. acs.orgnih.gov
The following table illustrates the effect of different solvents on the removal of dibenzothiophene in an oxidative desulfurization process:
| Solvent | Type | Efficiency in DBT Removal |
| Methanol | Protic | Lower |
| Ethanol (B145695) | Protic | Lower |
| Acetonitrile | Aprotic | Higher |
| γ-Butyrolactone | Aprotic | Highest |
Data based on a study of solvent effects in the oxidative desulfurization of dibenzothiophene. researchgate.net
Catalytic Cycles in Transition-Metal-Mediated Transformations
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations on benzo[b]thiophene scaffolds. researchgate.net Understanding the catalytic cycles involved is key to optimizing these reactions.
A common catalytic cycle in the synthesis of benzo[b]thiophenes is the palladium-catalyzed C-H arylation. acs.org A plausible mechanism involves a Pd(0)/Pd(II) cycle. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes a C-H activation step with the benzo[b]thiophene substrate, followed by reductive elimination to form the arylated product and regenerate the Pd(0) catalyst. acs.org
Gold-catalyzed reactions also feature prominently in benzo[b]thiophene chemistry. For instance, a proposed catalytic cycle for the formation of benzo[b]thiepines, which are structurally related to benzo[b]thiophenes, involves a gold catalyst promoting the cycloisomerization of sulfur ylides. researchgate.net
These catalytic cycles are often complex, involving multiple steps such as oxidative addition, transmetalation, migratory insertion, and reductive elimination. Elucidating these cycles requires a combination of experimental techniques, including kinetic studies, in situ spectroscopy, and the isolation and characterization of catalytic intermediates.
Advanced Characterization Techniques for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 7-chloro-2-methylbenzo[b]thiophene, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for complete structural assignment.
Expected ¹H NMR Spectral Features: In a typical ¹H NMR spectrum, the methyl protons at the 2-position would likely appear as a singlet in the upfield region, estimated to be around 2.5 ppm. The aromatic protons would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The proton on the thiophene (B33073) ring (H3) would likely be a singlet, while the protons on the benzene (B151609) ring (H4, H5, H6) would exhibit splitting patterns (doublets and triplets) due to coupling with adjacent protons. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl and sulfur groups.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The methyl carbon would have a chemical shift in the aliphatic region (around 20-25 ppm). The quaternary carbons and the carbons of the aromatic rings would resonate in the downfield region (typically 120-145 ppm). The carbon atom attached to the chlorine (C7) would be deshielded, resulting in a downfield chemical shift.
To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are crucial. These include:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons within the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the known proton assignments.
While this compound is a relatively rigid molecule, variable-temperature (VT) NMR studies could provide insights into any subtle conformational dynamics, such as restricted rotation of the methyl group or slight puckering of the thiophene ring. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can indicate the presence of different conformers in equilibrium.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
For this compound (C₉H₇ClS), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of benzo[b]thiophene derivatives under EI conditions often involves characteristic losses. For this compound, potential fragmentation pathways could include:
Loss of a chlorine radical (Cl•) to form a fragment ion.
Loss of a methyl radical (CH₃•) from the molecular ion.
Cleavage of the thiophene ring.
A study on the mass spectral fragmentation of benzo[b]thiophene-dicarbonyldichlorides has shown that cleavage of the C-Cl bond is a characteristic fragmentation pathway. nih.gov While the structure is different, this suggests that the loss of the chlorine atom would be a likely fragmentation step for this compound as well.
Predicted Mass Spectrometry Data: Based on the molecular formula C₉H₇ClS, the predicted monoisotopic mass is approximately 182.00 g/mol . Predicted collision cross-section values can also be calculated for different adducts. uni.lu
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 183.00298 | 132.5 |
| [M+Na]⁺ | 204.98492 | 145.7 |
| [M-H]⁻ | 180.98842 | 138.6 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound, allowing for its identification and the characterization of its functional groups.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the benzo[b]thiophene core, the C-Cl bond, and the methyl group.
Expected Vibrational Bands:
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear around 2950-2850 cm⁻¹.
C=C stretching: Aromatic C=C stretching vibrations of the benzene and thiophene rings will be observed in the 1600-1450 cm⁻¹ region.
C-S stretching: The C-S stretching vibration of the thiophene ring typically appears in the 850-600 cm⁻¹ range.
C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.
Methyl group vibrations: In addition to C-H stretching, the methyl group will have characteristic bending vibrations (scissoring and rocking) in the 1450-1375 cm⁻¹ region.
Out-of-plane bending: Aromatic C-H out-of-plane bending vibrations, which are often strong in the IR spectrum, will appear in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.
While specific experimental IR and Raman spectra for this compound are not available in the searched literature, data for related compounds like 2-methylbenzo[b]thiophene (B72938) can provide a reference. nih.gov Studies on other substituted thiophenes also offer insights into the expected vibrational frequencies. iosrjournals.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (usually HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (usually LUMO - Lowest Unoccupied Molecular Orbital).
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzo[b]thiophene chromophore. The fusion of the benzene and thiophene rings creates an extended π-conjugated system, which typically results in absorptions at longer wavelengths compared to the individual rings.
Expected Electronic Transitions: The electronic transitions in benzo[b]thiophene derivatives are typically π → π* transitions. The presence of the chlorine atom (an auxochrome) and the methyl group can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and affect the intensity of the absorption bands. The absorption spectrum of polythiophenes, for instance, is sensitive to the planarity of the backbone, with more planar conformations leading to absorptions at longer wavelengths. chemicalbook.com For this compound, one would expect multiple absorption bands in the UV region, likely between 200 and 350 nm.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.
To perform SCXRD analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Expected Structural Features from SCXRD: An SCXRD study of this compound would confirm the planarity of the benzo[b]thiophene ring system. It would also provide precise measurements of the C-C, C-S, and C-Cl bond lengths and the angles within the molecule. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking or halogen bonding, which are important for understanding the solid-state properties of the material. While no specific SCXRD data for this compound was found, the technique remains the gold standard for unambiguous solid-state structural elucidation.
Determination of Molecular Conformation and Stereochemistry
The fundamental structure of this compound consists of a planar benzothiophene (B83047) bicyclic system. The planarity of this core is a key feature, influencing its electronic properties and potential for intermolecular interactions. The methyl group at the 2-position and the chlorine atom at the 7-position are the main substituents.
While a definitive crystal structure for this compound is not publicly available, insights can be drawn from related structures. For instance, the benzothiophene ring system in other derivatives is known to be essentially planar. The molecular conformation is largely defined by the orientation of the methyl group. Due to the aromatic nature of the benzothiophene ring, there are no stereocenters in the molecule, and therefore, it is achiral.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, which dictates the material's bulk properties. Techniques such as Hirshfeld surface analysis provide detailed insights into these interactions.
Hirshfeld Surface Analysis: This computational method is invaluable for visualizing and quantifying intermolecular contacts in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between neighboring molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. The shape index and curvedness of the surface further help in identifying π-π stacking and other types of contacts. nih.gov
π-π Stacking: Aromatic rings, like the benzothiophene system, can engage in π-π stacking interactions, which are crucial for the stabilization of crystal structures. cam.ac.uk These interactions can be identified by analyzing the distance and geometry between adjacent aromatic rings. The presence of substituents influences the electronic nature of the aromatic system and can modulate the strength of these interactions. cam.ac.uk
Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···Cl or C-H···S hydrogen bonds. The chlorine atom can act as a hydrogen bond acceptor. These interactions, though weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing. cam.ac.uk In the absence of a crystal structure for the title compound, a definitive analysis of its hydrogen bonding network is not possible.
Advanced Spectroscopic Methods for Electronic Structure and Dynamics
The electronic properties of a molecule are intrinsically linked to its chemical reactivity and photophysical behavior. Advanced spectroscopic techniques, often in conjunction with computational methods, are employed to probe the electronic structure and dynamics.
Spectroscopic and computational investigations of novel benzothiophene-based ligands and their metal complexes have demonstrated the power of these combined approaches. nih.gov For instance, Density Functional Theory (DFT) calculations can be used to replicate the structure and geometry of such molecules. nih.gov Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the charge transfer characteristics of the structure. nih.gov
Computational and Theoretical Studies of 7 Chloro 2 Methylbenzo B Thiophene
Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for determining the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, seeks the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. For 7-chloro-2-methylbenzo[b]thiophene, this would involve calculating bond lengths, bond angles, and dihedral angles.
While specific optimized geometry data for this compound is not present in the reviewed literature, DFT calculations on related benzo[b]thiophene derivatives have been performed to understand their structure. rsc.orgresearchgate.net These studies generally utilize basis sets like 6-31G(d) or larger to accurately describe the electronic distribution and molecular geometry.
Table 1: Representative Theoretical Data for a Substituted Benzothiophene (B83047) (General Example)
| Parameter | Value |
| HOMO Energy | -6.18 eV |
| LUMO Energy | -3.31 eV |
| HOMO-LUMO Gap | 2.87 eV |
| Dipole Moment | 2.5 D |
Note: This table is a general example based on data for related compounds and does not represent this compound.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)
The electronic structure of a molecule governs its chemical and photophysical properties. A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap often correlates with higher chemical reactivity and a red-shift in the absorption spectrum.
For this compound, specific HOMO-LUMO energy values are not documented in the available research. However, studies on similar benzo[b]thiophene structures show that the substitution pattern significantly influences these energy levels. researchgate.net For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, thereby tuning the energy gap.
Prediction of Spectroscopic Properties from First Principles
Theoretical methods can predict various spectroscopic properties, including UV-Vis, IR, and NMR spectra. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. Similarly, calculations of vibrational frequencies can predict the appearance of an IR spectrum, and the calculation of nuclear shielding tensors can predict NMR chemical shifts.
No theoretically predicted spectroscopic data for this compound were found in the literature. Such calculations would be valuable for confirming experimental findings and for the interpretation of spectroscopic data.
Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices
DFT calculations can be used to compute various reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. These include the global electrophilicity index, which quantifies the ability of a molecule to accept electrons, and local reactivity descriptors like Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. These indices are crucial for predicting the regioselectivity of chemical reactions.
While the general reactivity of the benzo[b]thiophene ring system is known, with electrophilic substitution being a common pathway, specific electrophilicity or nucleophilicity indices for this compound have not been published. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insight into their conformational flexibility and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations could be employed to understand its interactions with solvents or biological macromolecules.
There are no specific MD simulation studies reported for this compound. This type of study would be particularly relevant if investigating its potential applications in materials science or medicinal chemistry.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy of transition states. This allows for the determination of activation energies and reaction pathways. For example, DFT calculations have been used to study the mechanism of C3-chlorination of C2-substituted benzo[b]thiophenes, revealing the formation of a chloronium ion intermediate. rsc.org
While these studies provide insight into the reactivity of the benzo[b]thiophene core, a specific theoretical investigation into the reaction mechanisms involving this compound as a reactant or product is not available.
Non-Linear Optical (NLO) Properties from Theoretical Calculations
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the first and second hyperpolarizabilities (β and γ).
There are no published theoretical NLO studies for this compound. Research on other substituted thiophene (B33073) derivatives suggests that the strategic placement of electron-donating and electron-withdrawing groups is key to enhancing NLO responses.
Structure Reactivity Relationship Studies of 7 Chloro 2 Methylbenzo B Thiophene
Influence of Halogen Substitution Position (e.g., 7-Chloro vs. other chloro-benzothiophenes)
The position of the halogen substituent on the benzothiophene (B83047) ring plays a critical role in the molecule's reactivity. Halogens are generally deactivating yet ortho-para directing in electrophilic aromatic substitution reactions due to the interplay of their inductive and resonance effects. The electronegative halogen atom withdraws electron density from the benzene (B151609) ring through the inductive effect, making the ring less reactive towards electrophiles compared to unsubstituted benzene. quora.comlibretexts.org Conversely, the lone pairs on the halogen can be donated to the aromatic ring via resonance, which directs incoming electrophiles to the ortho and para positions. quora.com
Studies on other chloro-benzothiophenes highlight the importance of the chlorine's location. For instance, chlorination of 2-substituted benzothiophenes with reagents like sodium hypochlorite (B82951) has been shown to selectively occur at the C3-position. rsc.orgnih.gov This suggests a different reactivity pattern compared to when the halogen is on the benzene ring. The antimicrobial activity of halobenzo[b]thiophenes has also been shown to be dependent on the position of the halogen, with 3-chloro derivatives exhibiting notable activity. nih.gov The reactivity of halogens on a benzene ring generally follows the order of electronegativity, with fluorine being the most reactive and iodine the least, although this can be influenced by the size of the halogen atom. quora.comlibretexts.org
A comparison of the reactivity of different chloro-substituted benzothiophenes is presented in the table below.
| Compound | Position of Chlorine | Observed Reactivity/Property |
| 7-chloro-3-methylbenzo[b]thiophene (B97379) | 7 | Undergoes electrophilic substitution (e.g., nitration, bromination, acetylation) mainly at the 2-position. rsc.org |
| 3-chlorobenzo[b]thiophene derivatives | 3 | Show significant antimicrobial activity. nih.gov Can be synthesized via C3-chlorination of C2-substituted benzothiophenes. rsc.orgnih.gov |
| 5-chlorobenzothiophene derivatives | 5 | Used in the synthesis of various biologically active molecules. |
Effects of Methyl Group Position and Chemical Modification on Reactivity
The methyl group at the 2-position of 7-chloro-2-methylbenzo[b]thiophene is an activating group, meaning it donates electron density to the thiophene (B33073) ring through an inductive effect. libretexts.org This enhances the nucleophilicity of the thiophene ring, making it more susceptible to electrophilic attack. The 2-position of the benzothiophene ring is generally the most reactive site for electrophilic substitution. The presence of the methyl group at this position blocks this site, thereby directing electrophilic attack to other positions, primarily the 3-position of the thiophene ring.
Chemical modification of the methyl group can further alter the reactivity of the molecule. For example, oxidation of the methyl group to a hydroxymethyl or carboxyl group would change its electronic effect from electron-donating to electron-withdrawing, thereby deactivating the thiophene ring towards electrophilic substitution. Conversely, conversion of the methyl group into a chloromethyl group, as seen in the formation of 2-chloromethyl-3-chlorobenzo[b]thiophene, introduces a reactive site for nucleophilic substitution reactions. rsc.org
Research has shown that the position of the methyl group significantly influences the properties and reactivity of benzothiophene derivatives. For example, the synthesis of 2-fluoro-7-methylbenzo[b]thiophene (B8476330) involves the specific functionalization at the 2-position after starting with 7-methylbenzo[b]thiophene. prepchem.com In another study, the nitration of 3-methyl-benzo[b]thiophen-2-carboxylic acid resulted in substitution at various positions on the benzene ring, demonstrating the directing influence of the methyl group in conjunction with the carboxylic acid group. rsc.org
The following table summarizes the effects of the methyl group at different positions.
| Compound | Position of Methyl Group | Observed Reactivity/Property |
| 2-methylbenzo[b]thiophene (B72938) | 2 | Undergoes electrophilic substitution, with chlorination occurring at the C3-position. nih.gov |
| 3-methylbenzo[b]thiophene | 3 | Nitration of its 2-carboxylic acid derivative occurs on the benzene ring. rsc.org |
| 7-methylbenzo[b]thiophene | 7 | Can be selectively functionalized at the 2-position. prepchem.com |
Electronic and Steric Effects of Substituents on Aromatic Reactivity
The reactivity of this compound is governed by a combination of electronic and steric effects from both the chloro and methyl substituents.
Electronic Effects:
Inductive Effect: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the benzene ring. The methyl group has a weak electron-donating inductive effect (+I effect), which activates the thiophene ring.
Resonance Effect: The chlorine atom has a weak electron-donating resonance effect (+R effect) due to its lone pairs, which directs incoming electrophiles to ortho and para positions relative to itself (positions 5 and 3). The sulfur atom in the thiophene ring also possesses lone pairs that participate in the aromatic system, influencing the electron density distribution.
Steric Effects: The methyl group at the 2-position and the chlorine atom at the 7-position can sterically hinder the approach of reagents to adjacent positions. libretexts.orgyoutube.com For example, the methyl group at C2 can sterically block attack at the 3-position to some extent. Similarly, the chlorine atom at C7 can hinder attack at the 6-position. The size of the attacking electrophile will also play a role; larger electrophiles will be more sensitive to steric hindrance. libretexts.org
Studies on substituted benzothiazole (B30560) derivatives have shown that electron-donating groups like -CH3 and electron-withdrawing groups like -NO2 can significantly tune the electronic and charge transport properties of the molecule. nih.gov
Comparison with Unsubstituted and Differently Substituted Benzothiophenes
The reactivity of this compound can be better understood by comparing it with unsubstituted benzothiophene and other substituted derivatives.
Unsubstituted Benzothiophene: Benzothiophene is an aromatic compound with a high degree of reactivity towards electrophilic substitution, which preferentially occurs at the 2- and 3-positions of the thiophene ring. numberanalytics.com It can also undergo cycloaddition and metal-catalyzed cross-coupling reactions. numberanalytics.com
2-Methylbenzo[b]thiophene: The presence of a methyl group at the 2-position activates the ring towards electrophilic substitution. Since the most reactive position is already substituted, electrophilic attack is directed to the 3-position. For example, chlorination of 2-methylbenzo[b]thiophene with sodium hypochlorite yields 3-chloro-2-methylbenzo[b]thiophene. rsc.org
3-Halobenzo[b]thiophenes: These compounds have been studied for their antimicrobial properties. nih.gov The halogen at the 3-position influences the reactivity of the thiophene ring.
Benzothiophenes with substituents on the benzene ring: Substituents on the benzene ring primarily influence the reactivity of that ring. For example, nitration of 7-chloro-3-methylbenzo[b]thiophene occurs mainly at the 2-position, indicating that the thiophene ring remains the more reactive part of the molecule for electrophilic attack despite the deactivating effect of the chlorine on the benzene ring. rsc.org
The following table provides a comparative overview of the reactivity of different benzothiophene derivatives.
| Compound | Substituents | Key Reactivity Features |
| Benzothiophene | None | Electrophilic substitution at C2 and C3. numberanalytics.com |
| 2-Methylbenzo[b]thiophene | 2-CH₃ | Electrophilic substitution at C3. rsc.org |
| 7-Chloro-3-methylbenzo[b]thiophene | 7-Cl, 3-CH₃ | Electrophilic substitution mainly at C2. rsc.org |
| This compound | 7-Cl, 2-CH₃ | Reactivity influenced by both activating (2-CH₃) and deactivating (7-Cl) groups. |
Applications of 7 Chloro 2 Methylbenzo B Thiophene in Materials Science and Organic Synthesis
As a Synthetic Building Block for Complex Organic Molecules
The 7-chloro-2-methylbenzo[b]thiophene scaffold is a versatile intermediate in organic synthesis, providing a robust framework that can be elaborated into more complex molecular architectures. The chlorine and methyl groups, along with the reactive thiophene (B33073) ring, offer multiple sites for functionalization, enabling the construction of diverse and intricate molecules, particularly in the field of medicinal chemistry.
Derivatives of this basic structure are instrumental in creating targeted therapeutic agents. For instance, the closely related 7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid has been identified as a key component in the development of Mcl-1 inhibitors, which are significant in cancer therapy. The substituent at the 7-position is noted to influence the binding affinity of these molecules to their target proteins.
Furthermore, the core benzothiophene (B83047) structure is integral to the synthesis of various pharmaceuticals. The related compound, (7-Chlorobenzo[b]thiophen-2-yl)methanol, serves as a crucial building block for the antifungal agent sertaconazole. The synthetic utility of these compounds is enhanced by modern catalytic methods. Boronic acid derivatives of 7-chlorobenzo[b]thiophene (B1589383) can participate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds and assembling complex organic structures. The reactivity of the scaffold allows for various chemical transformations, including oxidation of the methyl group to a carboxylic acid, reduction of the chloro group, and nucleophilic substitution at the chlorine position, further expanding its utility as a building block.
| Starting Material | Reaction Type | Resulting Complex Molecule/Class | Significance |
|---|---|---|---|
| 7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | Amide Coupling / Further Elaboration | Mcl-1 Inhibitors | Anticancer Therapeutics |
| (7-Chlorobenzo[b]thiophen-2-yl)methanol | Multi-step Synthesis | Sertaconazole | Antifungal Agent |
| 7-Chlorobenzo[b]thiophene-2-boronic acid | Suzuki-Miyaura Cross-Coupling | Bi-aryl and complex heterocyclic systems | Versatile C-C bond formation |
Precursor for Advanced Polymeric Materials
The benzothiophene motif is a well-established component in the field of polymer science, particularly for creating materials with interesting electronic and thermal properties. The polymerization of thiophene and its derivatives can lead to conjugated polymers with applications in electronics.
Research has demonstrated that chlorothiophenes can undergo chain-growth polymerization. The polymerization of chlorobenzo[c]thiophene, initiated by a Lewis acid like tin(IV) chloride (SnCl₄), results in a polymer with a molecular weight (Mn) of 5000 g/mol . mit.edu This process is understood to be driven by the aromatization of the benzene (B151609) ring during the chain growth. mit.edu This suggests that this compound could similarly serve as a monomer for producing poly(benzothiophene)s. The presence of the chlorine atom can influence the polymerization process and the properties of the resulting polymer, such as solubility and intermolecular interactions.
Furthermore, thiophene-based monomers are used to create high-performance copolyesters. For example, copolyesters containing thiophene dicarboxylate units exhibit high thermal stability, with degradation temperatures exceeding 360°C, and possess promising gas barrier properties. mdpi.com The rigid structure of the thiophene ring contributes significantly to these characteristics. mdpi.com By converting this compound into a suitable difunctional monomer, such as a dicarboxylic acid or a diol, it could be incorporated into polyester (B1180765) or polyamide chains to develop advanced polymers with tailored thermal and mechanical properties.
| Monomer/Precursor Type | Polymerization Method | Resulting Polymer Class | Potential Application |
|---|---|---|---|
| Chlorinated Benzothiophenes | Lewis Acid-Promoted Chain-Growth | Poly(benzothiophene)s | Conductive Polymers, Organic Electronics mit.edu |
| Thiophene-based Diacids/Diols | Melt-Polymerization (Polycondensation) | Thiophene-Containing Copolyesters | High-Performance Films, Packaging Materials mdpi.com |
Components in Organic Electronic Devices (e.g., Organic Semiconductors)
Benzo[b]thiophene derivatives are a cornerstone in the development of organic semiconductors for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The planar, fused-ring structure of benzothiophene facilitates π-π stacking, which is essential for efficient charge transport in the solid state.
The electronic properties of these materials can be finely tuned by introducing various substituent groups onto the benzothiophene core. Functionalization with electron-withdrawing groups is a known strategy to enhance charge carrier mobility. The chlorine atom at the 7-position of this compound acts as an electron-withdrawing group, which can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning is critical for matching the energy levels of other materials within an electronic device, such as electrodes or other semiconductor layers, to ensure efficient charge injection and transport.
While specific performance data for this compound in OFETs is not detailed, studies on analogous systems provide strong evidence for its potential. Solution-processable organic semiconductors based on benzo[b]thiophene derivatives have been successfully used as the active layer in OFETs, exhibiting p-channel (hole-transporting) activity. rsc.org The inclusion of halogen atoms can also influence the molecular packing in thin films, which directly impacts the performance of the device. Therefore, this compound is a promising candidate for investigation as a semiconductor material in next-generation flexible and low-cost electronic applications.
Role in the Development of Photochromic Materials
Photochromic materials, which undergo reversible color changes upon exposure to light, are at the forefront of research for applications in optical data storage, molecular switches, and smart windows. The benzo[b]thiophene scaffold has emerged as a key component in a major class of photochromic compounds known as diarylethenes.
In these molecules, a central double bond connects two aromatic rings, one or both of which can be a benzothiophene derivative. Upon irradiation with ultraviolet light, the molecule undergoes a reversible electrocyclic reaction, transforming from a flexible, colorless open form to a rigid, colored closed form. The thermal stability of both isomers and the efficiency of the photochemical reaction are crucial for practical applications.
Studies on diarylethenes incorporating benzothiophene units have shown that substituents on the aromatic ring have a profound effect on their photochromic properties, including the color of the closed form and the quantum yield of the switching process. nih.gov For example, modifying the substituent at the 4-position of a thiazole (B1198619) ring attached to the benzothiophene core can dramatically alter the photochemical behavior. nih.gov While research has not focused specifically on the 7-chloro-2-methyl isomer, its unique electronic and steric profile makes it an intriguing candidate for creating new photochromic systems with potentially novel and useful properties. The synthesis of fulgides and fulgimides based on benzothiophene also highlights the versatility of this scaffold in creating light-sensitive molecules. researchgate.net
Utility in Ligand Design for Catalysis
The development of highly efficient and selective catalysts is a central goal in chemistry, and the design of the organic ligand that coordinates to the metal center is paramount. The this compound structure offers several features that make it an attractive scaffold for creating novel ligands for transition metal catalysis.
The sulfur atom in the thiophene ring can act as a soft donor atom, coordinating to various transition metals. Additionally, the chlorine atom at the 7-position provides a handle for further synthetic modification through cross-coupling reactions, allowing for the attachment of other coordinating groups to create multidentate ligands. For example, thioether-functionalized N-heterocyclic carbene (NHC) ligands are highly effective in catalysis, and palladium complexes of such ligands have shown activity in Suzuki-Miyaura coupling reactions. nih.gov The benzothiophene scaffold can be used to construct such complex ligand frameworks.
Furthermore, carboxylate derivatives, such as 3-chlorothiophene-2-carboxylic acid, have been used as ligands to synthesize copper(II) and cobalt(II) complexes. mdpi.com These types of metal complexes themselves have potential catalytic applications. researchgate.net By oxidizing the 2-methyl group of this compound to a carboxylic acid, a bidentate ligand could be formed that coordinates to a metal center through both the sulfur atom and the carboxylate group, creating a stable chelate structure that could impart unique reactivity and selectivity in catalytic transformations.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Site-Selective Functionalization
The precise introduction of functional groups onto the 7-chloro-2-methylbenzo[b]thiophene core is paramount for modulating its properties and accessing new chemical space. Future research will likely focus on overcoming the challenges associated with the regioselective functionalization of this pre-substituted scaffold.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic systems. prepchem.comgoogle.com Future investigations could explore the application of palladium, rhodium, or iridium catalysts to selectively activate specific C-H bonds on the benzene (B151609) or thiophene (B33073) ring of this compound. The directing-group-assisted strategies, which have been successful for other heterocycles like indoles and quinolines, could be adapted to achieve functionalization at positions that are traditionally difficult to access. ias.ac.in For instance, the development of removable directing groups could enable the introduction of a wide array of substituents at various positions, followed by their traceless removal.
Furthermore, metal-free C-H functionalization approaches are gaining traction. nih.gov The use of benzothiophene (B83047) S-oxides as precursors to achieve C3-functionalization via an interrupted Pummerer reaction presents a promising avenue. mdpi.com This strategy could be explored for this compound, potentially leading to the regioselective introduction of aryl and alkyl groups at the C3 position under mild, metal-free conditions.
The following table summarizes potential site-selective functionalization reactions for this compound:
| Reaction Type | Potential Reagents and Conditions | Target Position | Anticipated Outcome |
|---|---|---|---|
| Directed C-H Arylation | Pd(OAc)₂, Ligand, Ar-X | C4 or C6 | Introduction of aryl groups on the benzene ring |
| Metal-Free C3-Alkylation | Benzothiophene S-oxide formation, Propargyl silanes | C3 | Regioselective alkylation of the thiophene ring |
| Photocatalytic Radical Annulation | Eosin Y, Green light, Diazonium salts, Alkynes | Various | Formation of new fused ring systems |
Exploration of Unusual Reactivity Patterns
Beyond conventional functionalization, the exploration of unusual reactivity patterns of this compound can unlock novel molecular architectures and functionalities. One such area is the investigation of ring-opening reactions. While benzothiophenes are generally stable aromatic compounds, under specific conditions, the thiophene ring can be cleaved. google.com Studying the susceptibility of the substituted benzothiophene to ring-opening could lead to the development of novel synthetic transformations and provide access to unique acyclic sulfur-containing molecules.
The chemistry of benzothiophene S-oxides is another underexplored frontier. mdpi.com The oxidation of the sulfur atom in this compound would significantly alter its electronic properties and reactivity. These S-oxides could serve as versatile intermediates for a range of transformations, including cycloadditions and rearrangements, that are not accessible with the parent benzothiophene. The impact of the chloro and methyl substituents on the stability and reactivity of the corresponding S-oxide would be a key area of investigation.
Furthermore, the generation and trapping of aryne intermediates from appropriately functionalized this compound derivatives could lead to the synthesis of highly complex and multi-substituted benzothiophenes. nih.gov This approach would involve the creation of a transient triple bond within the benzene ring, which can then undergo various cycloaddition and nucleophilic addition reactions.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the chemical behavior of molecules. google.com For this compound, DFT studies can provide invaluable insights into its electronic structure, reactivity, and spectroscopic properties.
Future computational work could focus on:
Predicting Regioselectivity: DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, as well as for C-H activation. prepchem.com This can guide the design of experiments for site-selective functionalization.
Elucidating Reaction Mechanisms: Computational modeling can help to elucidate the mechanisms of novel reactions, such as the aforementioned ring-opening and S-oxide chemistry. By mapping out the potential energy surfaces of reaction pathways, researchers can identify key intermediates and transition states, providing a deeper understanding of the reaction.
Designing Novel Derivatives: In silico screening of virtual libraries of this compound derivatives can be performed to predict their electronic and photophysical properties. google.comrsc.org This can accelerate the discovery of new molecules with desired characteristics for applications in materials science and medicinal chemistry.
The following table outlines key parameters that can be investigated through computational modeling:
| Computational Method | Property to be Investigated | Potential Application |
|---|---|---|
| DFT | Frontier Molecular Orbital (HOMO/LUMO) energies | Predicting reactivity and electronic properties for materials science |
| TD-DFT | Excitation energies and oscillator strengths | Designing new fluorescent materials and photochemically active compounds |
| NBO Analysis | Atomic charges and bond orders | Understanding the influence of substituents on reactivity |
Integration into Novel Material Systems
The unique electronic properties of the benzothiophene core make it an attractive building block for advanced organic materials. nih.govnih.gov Future research should focus on the synthesis and characterization of polymers and small molecules incorporating the this compound unit for applications in organic electronics.
The presence of the chloro and methyl groups can be strategically utilized to tune the material's properties. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can influence the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting materials, thereby affecting their charge transport characteristics and photophysical properties. acs.org
Potential areas of exploration include:
Organic Field-Effect Transistors (OFETs): Polymers and small molecules containing this compound could be synthesized and their performance as the active layer in OFETs could be evaluated. mdpi.commdpi.com The substituents could be leveraged to control the packing and morphology of the thin films, which are crucial for high charge carrier mobility.
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some benzothiophene derivatives suggests their potential use as emitters or host materials in OLEDs. google.com The chloro and methyl groups can be used to tune the emission color and quantum efficiency.
Organic Photovoltaics (OPVs): As a component of donor-acceptor copolymers, the this compound unit could be integrated into the active layer of OPV devices. acs.org The electronic properties of this building block would play a critical role in determining the device's power conversion efficiency.
Sustainable and Eco-Friendly Synthetic Approaches
In line with the principles of green chemistry, future research must prioritize the development of sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. mdpi.com
This includes:
Catalyst-Free Reactions: Exploring synthetic routes that avoid the use of heavy metal catalysts is a key goal. nih.gov For instance, iodine-catalyzed cascade reactions under solvent-free conditions have been shown to be effective for the synthesis of some benzothiophene derivatives and could be adapted for the target molecule. organic-chemistry.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is crucial. rsc.org The development of synthetic methods that can be performed in aqueous media would be a significant advancement.
Biocatalysis: The use of enzymes to catalyze the synthesis of benzothiophene derivatives is a largely unexplored but highly promising area. nih.gov Biocatalytic methods offer the potential for high selectivity and mild reaction conditions, making them an attractive green alternative to traditional chemical synthesis.
The following table highlights some green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Principle | Potential Approach | Anticipated Benefit |
|---|---|---|
| Atom Economy | C-H activation/functionalization | Reduces the generation of byproducts |
| Safer Solvents and Auxiliaries | Synthesis in water or ionic liquids | Minimizes the use of volatile organic compounds (VOCs) |
| Use of Renewable Feedstocks | Biocatalytic synthesis from bio-based precursors | Reduces reliance on fossil fuels |
Q & A
Q. Key Variables Affecting Yields
- Catalyst System : Pd(OAc)₂ with PPh₃ ligands enhances coupling efficiency .
- Temperature : Optimal cyclization occurs at 120–125°C for thionyl chloride reactions .
- Substituent Effects : Electron-withdrawing groups on aryl halides reduce coupling yields due to slower oxidative addition .
How can reaction conditions be optimized to enhance regioselectivity in substitution reactions of benzo[b]thiophene derivatives?
Advanced Optimization Strategies
Regioselectivity in substitution reactions is influenced by solvent polarity, temperature, and directing groups. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic aromatic substitution at the 3-position due to stabilized transition states .
- Catalytic Additives : CuI or Ag₂O promotes C–H activation at the 2-position in cross-coupling reactions .
- Substituent Directing : A 7-chloro group directs electrophilic substitution to the 3-position via inductive effects, as observed in bromination studies .
Case Study : In the synthesis of 2-acetyl-substituted derivatives, regioselective acetylation is achieved using AlCl₃ as a Lewis acid, directing acetyl groups to the 2-position with >90% selectivity .
What advanced spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?
Q. Characterization Techniques
- NMR Spectroscopy : and NMR distinguish positional isomers. For example, the 7-chloro substituent causes deshielding of adjacent protons (δ 7.8–8.2 ppm) .
- X-ray Crystallography : Resolves crystal packing effects and confirms bond lengths (e.g., C–S bond: 1.71 Å in benzo[b]thiophene cores) .
- Computational Modeling : DFT calculations (e.g., MP2/6-311G**) validate experimental geometries and predict spectroscopic shifts. For instance, calculated C–H bond lengths (1.08 Å) match microwave data within 0.01 Å .
Data Interpretation
Discrepancies between experimental and computational IR spectra can arise from solvent effects or crystal packing, requiring corrections via implicit solvation models (e.g., PCM) .
How can researchers address contradictions in reported spectroscopic data for benzo[b]thiophene derivatives?
Q. Contradiction Analysis Framework
Replicate Experiments : Verify spectral data under identical conditions (e.g., solvent, concentration).
Cross-Validate Methods : Compare NMR, MS, and X-ray results to identify systematic errors.
Computational Validation : Use DFT to simulate spectra and identify outliers. For example, discrepancies in NMR shifts may arise from improper functional group assignment .
Example : A reported NMR shift of δ 7.5 ppm for a 3-substituted derivative was corrected to δ 7.2 ppm after DFT simulations revealed solvent-induced shifts .
What in vitro assays evaluate the bioactivity of this compound, and how are results interpreted?
Q. Biological Activity Assessment
- Receptor Binding Assays : Fluorescence polarization assays quantify affinity for cannabinoid receptors (e.g., Kd values < 100 nM for 2-aryl derivatives) .
- Antifungal Activity : Microdilution assays against Candida albicans measure MIC values. Derivatives with electron-withdrawing substituents (e.g., NO₂) show MICs of 8–16 µg/mL .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) reveal IC₅₀ values correlated with substituent lipophilicity .
Data Interpretation
Bioactivity trends are analyzed using QSAR models. For instance, Hammett σ values predict enhanced antifungal activity with electron-deficient aromatic rings .
What mechanistic insights guide the design of catalytic cycles in benzo[b]thiophene synthesis?
Q. Advanced Mechanistic Studies
- Pd-Catalyzed Coupling : The catalytic cycle involves oxidative addition of 2-iodothiophenol to Pd(0), transmetallation with arylboronic acids, and reductive elimination to form the C–S bond . Rate-limiting steps are identified via kinetic isotopic effects (KIE ≈ 2.5 for aryl iodides) .
- Thionyl Chloride Cyclization : Protonation of cinnamic acid by SOCl₂ generates a carbocation intermediate, followed by cyclization and aromatization. Computational studies confirm a six-membered transition state with ΔG‡ ≈ 25 kcal/mol .
Implications for Catalyst Design
Bidentate ligands (e.g., dppe) improve Pd catalyst stability, reducing deactivation via thiolate coordination .
How do computational models predict the reactivity of this compound in electrophilic substitution reactions?
Q. Computational Reactivity Analysis
- Fukui Functions : Identify nucleophilic sites (e.g., C3 position) using Hirshfeld charges. The 7-chloro group reduces electron density at C3, favoring electrophilic attack .
- Transition State Modeling : Nudged elastic band (NEB) calculations predict activation barriers for bromination (ΔG‡ ≈ 18 kcal/mol at C3 vs. 22 kcal/mol at C4) .
Experimental Validation
Bromination at C3 is confirmed by NMR (singlet at δ 7.6 ppm for H3) and X-ray crystallography .
What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Q. Byproduct Mitigation
- Purification Techniques : Column chromatography with silica gel (hexane/EtOAc) removes dimeric byproducts (e.g., bis-thiophenes) .
- Reaction Monitoring : Real-time HPLC tracks intermediate formation, enabling adjustments to reaction time or temperature .
- Catalyst Optimization : Heterogeneous Pd/C catalysts reduce metal leaching and improve reproducibility at >5 mmol scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
